molecular formula C20H21BrN4O3 B13382092 2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol

2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol

Cat. No.: B13382092
M. Wt: 445.3 g/mol
InChI Key: QEDLGKNJIKHLDF-LPYMAVHISA-N
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Description

2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol is a complex organic compound that features a benzimidazole moiety, a nitrophenol group, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the hexyl group: The benzimidazole core is then alkylated using hexyl bromide in the presence of a base such as potassium carbonate.

    Nitration: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: The final step involves bromination of the aromatic ring using bromine or a bromine source like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole moiety is known to bind to various biological targets, including DNA and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methyl-6-nitrophenol
  • 1-hexyl-1H-benzimidazole
  • 4-nitrophenol

Uniqueness

2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzimidazole moiety, along with the nitrophenol and bromine groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H21BrN4O3

Molecular Weight

445.3 g/mol

IUPAC Name

2-bromo-6-[(E)-(1-hexylbenzimidazol-2-yl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C20H21BrN4O3/c1-2-3-4-7-10-24-18-9-6-5-8-17(18)23-20(24)22-13-14-11-15(25(27)28)12-16(21)19(14)26/h5-6,8-9,11-13,26H,2-4,7,10H2,1H3/b22-13+

InChI Key

QEDLGKNJIKHLDF-LPYMAVHISA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2N=C1/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O

Origin of Product

United States

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